(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 439139-95-4
VCID: VC1985403
InChI: InChI=1S/C9H8N2O3S/c1-5-2-6-8(15-5)10-4-11(9(6)14)3-7(12)13/h2,4H,3H2,1H3,(H,12,13)
SMILES: CC1=CC2=C(S1)N=CN(C2=O)CC(=O)O
Molecular Formula: C9H8N2O3S
Molecular Weight: 224.24 g/mol

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

CAS No.: 439139-95-4

Cat. No.: VC1985403

Molecular Formula: C9H8N2O3S

Molecular Weight: 224.24 g/mol

* For research use only. Not for human or veterinary use.

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid - 439139-95-4

Specification

CAS No. 439139-95-4
Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
IUPAC Name 2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Standard InChI InChI=1S/C9H8N2O3S/c1-5-2-6-8(15-5)10-4-11(9(6)14)3-7(12)13/h2,4H,3H2,1H3,(H,12,13)
Standard InChI Key DCMOZFVYRTUKIJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(S1)N=CN(C2=O)CC(=O)O
Canonical SMILES CC1=CC2=C(S1)N=CN(C2=O)CC(=O)O

Introduction

Physical and Chemical Properties

Structural Characteristics

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid consists of a thieno[2,3-d]pyrimidine core with a methyl substituent at position 6, a carbonyl group at position 4, and an acetic acid moiety attached to the nitrogen at position 3 . The structural features of this compound contribute significantly to its chemical behavior and biological activities.

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in biological systems and chemical reactions. The key physical and chemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

PropertyValueReference
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Physical StateSolid powder
SMILES NotationCc1cc2c(s1)ncn(c2=O)CC(=O)O
InChIInChI=1S/C9H8N2O3S/c1-5-2-6-8(15-5)10-4-11(9(6)14)3-7(12)13/h2,4H,3H2,1H3,(H,12,13)
InChIKeyDCMOZFVYRTUKIJ-UHFFFAOYSA-N
Flash Point246.9±31.5 °C
Boiling Point484.7±55.0 °C at 760 mmHg
Polarizability22.2±0.5 10-24cm3
Density1.6±0.1 g/cm3
Vapor Pressure0.0±1.3 mmHg at 25°C

Chemical Reactivity

The chemical reactivity of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is influenced by its functional groups. The compound contains several potential reactive sites:

  • The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions

  • The heterocyclic system can undergo various substitution reactions

  • The carbonyl group at position 4 may be involved in nucleophilic addition reactions

These reactive sites make the compound versatile for chemical modifications and the synthesis of derivatives with potentially enhanced biological properties.

Biological Activities and Pharmacological Properties

Anti-inflammatory Properties

Preliminary studies suggest that (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid may possess anti-inflammatory properties. This is consistent with the broader class of thieno[2,3-d]pyrimidine derivatives that have been reported to exhibit anti-inflammatory activity in various experimental models .

Research into related compounds provides context for understanding the potential anti-inflammatory mechanisms. For instance, some tetrahydrobenzo thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the secretion of nitric oxide (NO) and inflammatory cytokines in RAW264.7 cells . These compounds also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase enzyme COX-2, while preventing nuclear translocation of nuclear factor κB (NF-κB) p65 by inhibiting the degradation of p50 and IκBα .

The phosphorylation of mitogen-activated protein kinase (MAPKs) in LPS-stimulated RAW264.7 cells was also significantly inhibited by these related compounds, suggesting a potential mechanism through which thieno[2,3-d]pyrimidine derivatives might exert their anti-inflammatory effects .

Structure-Activity Relationships

The biological activity of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid and related compounds appears to be influenced by their structural features. In studies of similar thieno[2,3-d]pyrimidine derivatives, specific substitution patterns were found to enhance anti-inflammatory activities .

For example, in a series of tetrahydrobenzo thieno[2,3-d]pyrimidine derivatives, compounds designated as A2, A6, and B7 showed significant anti-inflammatory activity both in vitro and in vivo . The structure-activity relationship analysis indicated that:

  • Electron-donating groups (such as chloromethyl and pyridine) at position 2 improved anti-inflammatory activity

  • A naphthyl group at position 3 enhanced activity for compound B7, possibly due to the multi-π–π conjugated system improving binding interactions with inflammatory cytokines

These findings suggest that similar structural modifications might enhance the anti-inflammatory properties of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid as well.

Comparison with Similar Compounds

Structural Analogs

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid shares structural similarities with several other compounds containing the thieno[2,3-d]pyrimidine core. Table 2 compares key properties of this compound with selected structural analogs.

Table 2: Comparison of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid439139-95-4C9H8N2O3S224.24Reference compound
3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid439138-78-0C9H8N2O3S224.241Methyl at position 3 instead of acetic acid; carboxylic acid at position 6
2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid790272-38-7C13H10N2O3S2306.4Thiophen-2-yl at position 5; methyl at position 2
2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid854137-65-8C10H8N2O5S268.25Methoxycarbonyl at position 6; acetic acid at position 5
(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid313534-29-1C10H11N3O2S237.28Ethyl at position 6; amino group between position 4 and acetic acid

Bioisosteres and Related Compounds

The search results also reveal information about compounds that, while structurally different from (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid, may be considered bioisosteres or share similar biological activities:

  • Pyrrolo[3,2-d]pyrimidine derivatives, such as 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid, which replaces the thiophene ring with a pyrrole ring

  • Thieno[3,2-c]pyridine derivatives, such as 2-(4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl)acetic acid, which features a pyridine ring instead of a pyrimidine ring

  • Tetrahydrobenzo thieno[2,3-d]pyrimidine derivatives, which add a fused cyclohexane ring to the thiophene portion of the thieno[2,3-d]pyrimidine core

These structural variations can provide valuable insights for structure-activity relationship studies and the design of new compounds with enhanced properties.

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